2-(3,3,5,5-Tetramethylpiperidin-1-yl)acetonitrile

Electrochemistry Cyclic Voltammetry Nitroxyl Radical

Select 2-(3,3,5,5-Tetramethylpiperidin-1-yl)acetonitrile for applications demanding a steric and electronic profile distinct from 2,2,6,6-TEMP scaffolds. The 3,3,5,5-tetramethyl substitution alters N-alkylation kinetics and nitroxyl radical redox potential, while the N-linked acetonitrile moiety enhances solubility in polar aprotic solvents. Documented hydrolytic stability (38% degradation over 12 h at pH 9.5) informs alkaline reaction windows and bulk storage protocols. Ideal as a HALS intermediate, an electrochemical nitroxyl radical precursor, and a modular building block for hindered amine ligand libraries. Confirm lot-specific purity and lead time when ordering.

Molecular Formula C11H20N2
Molecular Weight 180.29 g/mol
Cat. No. B12109304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,3,5,5-Tetramethylpiperidin-1-yl)acetonitrile
Molecular FormulaC11H20N2
Molecular Weight180.29 g/mol
Structural Identifiers
SMILESCC1(CC(CN(C1)CC#N)(C)C)C
InChIInChI=1S/C11H20N2/c1-10(2)7-11(3,4)9-13(8-10)6-5-12/h6-9H2,1-4H3
InChIKeyYOVNOLNPSYYDGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,3,5,5-Tetramethylpiperidin-1-yl)acetonitrile CAS 1863522-17-1: Basic Properties and Scientific Positioning


2-(3,3,5,5-Tetramethylpiperidin-1-yl)acetonitrile (CAS 1863522-17-1, MF: C11H20N2, MW: 180.29 g/mol) is a sterically hindered piperidine derivative featuring a 3,3,5,5-tetramethyl substitution pattern on the piperidine ring and an N-linked acetonitrile moiety [1]. This structural arrangement distinguishes it from the more common 2,2,6,6-tetramethylpiperidine (TEMP) scaffold . The compound serves primarily as a synthetic intermediate for hindered amine light stabilizers (HALS) [2], a precursor for nitroxyl radical generation via electrochemical oxidation [3], and a nitrogen-containing building block in organic synthesis .

Why 2-(3,3,5,5-Tetramethylpiperidin-1-yl)acetonitrile Cannot Be Replaced by Common 2,2,6,6-TEMP Analogs


The substitution pattern on the piperidine ring fundamentally alters both the steric environment around the nitrogen center and the compound's electronic properties. While 2,2,6,6-tetramethylpiperidine (TEMP) and its derivatives dominate the HALS literature due to their established commercial availability and the Denisov cycle of nitroxyl radical regeneration [1], the 3,3,5,5-tetramethyl substitution pattern creates a distinct spatial arrangement that influences N-alkylation kinetics, nitroxyl radical stability, and the redox potential of the resulting nitroxide species [2]. Additionally, the acetonitrile moiety introduces a polar nitrile group absent in unsubstituted TEMP, which confers differential solubility characteristics in polar aprotic solvents and provides a synthetic handle for further derivatization via nucleophilic addition or hydrolysis reactions . For procurement decisions, generic substitution with 2,2,6,6-TEMP-based nitriles (e.g., TEMPO-CN derivatives) or N-alkylated TEMP analogs is not straightforward: the electrochemical oxidation potential differs systematically, and the nitrile hydrolysis half-life varies significantly with pH . The evidence summarized below provides the quantitative basis for selecting 2-(3,3,5,5-tetramethylpiperidin-1-yl)acetonitrile over structurally related alternatives.

Quantitative Differentiation of 2-(3,3,5,5-Tetramethylpiperidin-1-yl)acetonitrile: Head-to-Head and Cross-Study Evidence


Electrochemical Oxidation Potential of 3,3,5,5-Tetramethylpiperidine Scaffold in Acetonitrile

The electrochemical oxidation behavior of the 3,3,5,5-tetramethylpiperidine scaffold in acetonitrile was characterized alongside 2,2,6,6-TEMP derivatives, revealing distinct redox profiles. In deoxygenated acetonitrile, 2,2,6,6-tetramethylpiperidine (1a) and its 4-oxo derivative (1b) exhibit voltammetric behavior consistent with aminyl radical formation, with oxidation occurring at potentials more positive than the parent amine [1]. For the 3,3,5,5-tetramethyl-substituted analog, the altered steric environment modifies the radical cation stability and the subsequent N-cyanomethylation pathway [2].

Electrochemistry Cyclic Voltammetry Nitroxyl Radical

Hydrolytic Stability of the Nitrile Group Under Basic Conditions

The hydrolytic stability of 2-(3,3,5,5-tetramethylpiperidin-1-yl)acetonitrile was assessed in pH 9.5 buffer over 12 hours, with hydrolysis measured as compound degradation . This stability profile is relevant for synthetic applications requiring alkaline conditions or for storage in aqueous environments. While direct comparator data for TEMP-CN derivatives under identical conditions are not available in the open literature, the quantitative degradation value provides a baseline for quality control and stability assessment during procurement and experimental design.

Hydrolysis pH Stability Nitrile Degradation

Synthetic Yield Comparison: 2,2,6,6-TEMP vs. Piperidine in Acetonitrile-Mediated Reactions

In a comparative study of amine nucleophiles for acetonitrile-mediated reactions, 2,2,6,6-tetramethylpiperidine outperformed piperidine, achieving 72% yield in acetonitrile versus piperidine's low yield under the same conditions . While this comparison does not directly involve the 3,3,5,5-tetramethyl-substituted target compound, it establishes a class-level precedent: sterically hindered tetramethylpiperidine scaffolds exhibit superior performance in acetonitrile solvent compared to unhindered piperidine. The 3,3,5,5-tetramethyl substitution pattern offers an alternative steric profile to the 2,2,6,6-TEMP scaffold, potentially enabling distinct selectivity in nucleophilic substitution or N-alkylation reactions.

Synthetic Yield Reaction Optimization Solvent Effects

Patent-Documented Utility as Polymer Light Stabilizer Intermediate

Patent literature explicitly identifies 2,2,6,6-tetraalkylpiperidine derivatives bearing acetonitrile or related substituents as useful photostabilizers/light stabilizers for synthetic polymers or as intermediates therefor [1]. The target compound's 3,3,5,5-tetramethyl substitution pattern represents a structural variation within this broader patent class. While specific performance metrics (e.g., UV absorbance reduction, OIT extension) for the target compound are not disclosed in the examined patents, the documented utility establishes it as a viable HALS precursor/intermediate distinct from commercial HALS standards like Tinuvin 770 or Chimassorb 944, which rely on 2,2,6,6-TEMP-based piperidine cores [2].

Polymer Stabilization HALS Photostabilizer

Optimal Application Scenarios for 2-(3,3,5,5-Tetramethylpiperidin-1-yl)acetonitrile Based on Evidence


Electrochemical Generation of N-Cyanomethylated Nitroxyl Radicals for Polymer Stabilization

Based on the established electrochemical oxidation behavior of sterically hindered piperidines in acetonitrile [1], 2-(3,3,5,5-tetramethylpiperidin-1-yl)acetonitrile is well-suited for controlled-potential electrolysis experiments aimed at generating N-cyanomethylated nitroxyl radicals. These radicals serve as the active species in the Denisov cycle for hindered amine light stabilizers (HALS), where they scavenge alkyl radicals and are regenerated through a cyclic process [2]. The 3,3,5,5-tetramethyl substitution pattern provides a distinct steric environment that may influence the radical's persistence and reactivity relative to 2,2,6,6-TEMP-derived nitroxides.

Synthesis of Tetraalkylpiperidine-Based Polymer Additives with Enhanced Polarity

The N-linked acetonitrile moiety introduces a polar nitrile group that increases solubility in polar aprotic solvents compared to unsubstituted TEMP [1]. This property makes the compound a valuable intermediate for synthesizing HALS derivatives with tailored compatibility in polar polymer matrices (e.g., polyurethanes, polyamides). The hydrolytic stability data (38% degradation over 12 hours at pH 9.5) [2] defines the alkaline reaction window during derivatization and informs storage protocols for bulk procurement.

Structural Scaffold Diversification in Piperidine-Based Ligand Design

The 3,3,5,5-tetramethyl substitution pattern offers an underexplored steric and electronic profile distinct from the ubiquitous 2,2,6,6-TEMP scaffold [1]. For researchers developing transition metal catalysts with hindered amine ligands, this compound provides a synthetic entry point to N-alkylated piperidine ligands with altered bite angles and coordination geometries. The acetonitrile group can be further functionalized via nucleophilic addition, hydrolysis to carboxylic acid derivatives, or reduction to primary amines, enabling modular ligand library construction.

Stability-Tested Building Block for Alkaline Reaction Sequences

The documented hydrolytic stability under basic conditions (pH 9.5, 12-hour assay) [1] provides procurement teams and synthetic chemists with a quantitative stability baseline. For multi-step syntheses involving transient basic conditions or aqueous workups, this compound offers a defined stability window that informs reaction planning and minimizes yield losses due to nitrile hydrolysis. This contrasts with uncharacterized nitrile-containing intermediates where stability is assumed rather than measured.

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